![molecular formula C15H18O4 B4083073 8-(2-furyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4083073.png)
8-(2-furyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Overview
Description
8-(2-furyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione is a chemical compound that has been the subject of extensive research in recent years. It is commonly referred to as Furosemide, which is a well-known diuretic drug that is widely used in the treatment of hypertension and edema. Furosemide is a potent inhibitor of the Na+/K+/2Cl- cotransporter, which is responsible for the reabsorption of sodium, potassium, and chloride ions in the loop of Henle in the kidneys.
Mechanism of Action
Furosemide works by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys. This results in the excretion of sodium, potassium, and chloride ions in the urine, leading to a decrease in extracellular fluid volume and blood pressure.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects, including the reduction of blood pressure, the promotion of diuresis, and the reduction of edema. It has also been shown to increase the excretion of calcium, magnesium, and uric acid in the urine.
Advantages and Limitations for Lab Experiments
Furosemide is a widely used diuretic drug that has been extensively studied in both animal and human models. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, Furosemide has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of drug exposure in experimental models.
Future Directions
There are a number of potential future directions for research on Furosemide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the investigation of the potential neuroprotective effects of Furosemide in the treatment of traumatic brain injury. Additionally, there is ongoing research into the use of Furosemide in the management of congestive heart failure and acute kidney injury.
Scientific Research Applications
Furosemide has been extensively studied for its diuretic properties and its potential use in the treatment of hypertension and edema. It has also been investigated for its ability to reduce cerebral edema and intracranial pressure in patients with traumatic brain injury. Furosemide has been shown to improve renal function in patients with acute kidney injury and has been used in the management of congestive heart failure.
properties
IUPAC Name |
8-(furan-2-yl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-14(2)11(10-6-5-9-18-10)19-13(17)15(12(14)16)7-3-4-8-15/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYENMNXJLRIOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Furyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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